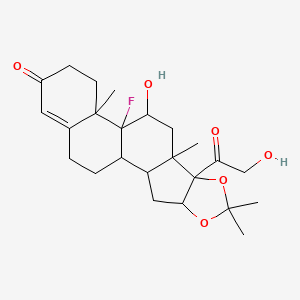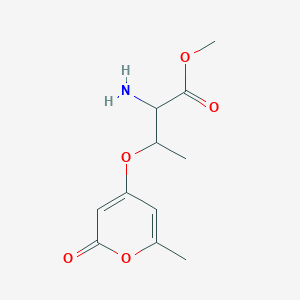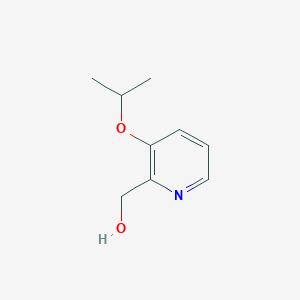![molecular formula C7H4BrN3 B13656823 6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
6-Bromopyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated using reagents such as N-bromosuccinimide (NBS).
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield this compound.
Industrial Production Methods: In industrial settings, microwave irradiation is often employed to enhance the efficiency of the synthesis. This method not only improves yields but also reduces the formation of undesirable by-products .
化学反应分析
Types of Reactions: 6-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines .
科学研究应用
6-Bromopyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the human chemokine receptor CXCR2. This interaction inhibits the signaling pathways mediated by CXCR2, which are involved in inflammatory and immune responses . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
相似化合物的比较
- 6-Chloropyrido[3,4-d]pyrimidine
- 6-Fluoropyrido[3,4-d]pyrimidine
- 6-Iodopyrido[3,4-d]pyrimidine
Comparison: 6-Bromopyrido[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development .
属性
分子式 |
C7H4BrN3 |
|---|---|
分子量 |
210.03 g/mol |
IUPAC 名称 |
6-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H |
InChI 键 |
ZGHKXVYFZYZTJL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC=NC2=CN=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)





![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
